molecular formula C6H6N2O4 B094171 1-Methylimidazole-4,5-dicarboxylic acid CAS No. 19485-38-2

1-Methylimidazole-4,5-dicarboxylic acid

Número de catálogo: B094171
Número CAS: 19485-38-2
Peso molecular: 170.12 g/mol
Clave InChI: YARDQACXPOQDMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Methylimidazole-4,5-dicarboxylic acid (H₂MID, CAS 19485-38-2) is a heterocyclic dicarboxylic acid with the molecular formula C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol . It is characterized by a rigid imidazole backbone substituted with methyl and two carboxylic acid groups. H₂MID is commercially available with a purity ≥97.0% (GC, titration) and exhibits a high melting point of 262°C, indicative of its thermal stability . The compound is widely utilized as a ligand in coordination chemistry, particularly in the construction of lanthanide-based metal-organic frameworks (MOFs) for pollutant sensing due to its rich coordination sites and favorable electronic properties .

Actividad Biológica

1-Methylimidazole-4,5-dicarboxylic acid (MIDA) is a compound with significant biological activity and potential applications in various fields, including pharmacology and materials science. This article explores the biological properties, mechanisms of action, and relevant case studies associated with MIDA.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆N₂O₄
  • Molecular Weight : 158.12 g/mol

MIDA features an imidazole ring with two carboxylic acid groups at the 4 and 5 positions, contributing to its reactivity and biological interactions. The methyl group at position 1 enhances its solubility and potential interactions with biological targets.

Biological Activity

  • Pharmacological Applications :
    • Monoamine Oxidase Inhibition : MIDA derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. This inhibition is crucial for developing treatments for depression and other neurological disorders.
    • Anticonvulsant Properties : Water-soluble derivatives of MIDA have shown potential anticonvulsant activity, suggesting applications in epilepsy treatment.
  • Antiviral Activity :
    • Recent studies have synthesized asymmetric imidazole-4,5-dicarboxamide derivatives that exhibit inhibitory activity against the SARS-CoV-2 main protease, a critical enzyme for viral replication. One derivative demonstrated an IC50 value of 4.79 μM, indicating promising antiviral properties .
  • Corrosion Inhibition :
    • MIDA has been utilized as an effective corrosion inhibitor for copper, showcasing its utility in materials science. This property is attributed to its ability to form stable complexes with metal ions.

The biological activity of MIDA can be attributed to several mechanisms:

  • Enzyme Interaction : MIDA derivatives interact with various enzymes through hydrogen bonding and π-π stacking interactions, influencing their activity.
  • Regulation of Biochemical Pathways : Imidazole derivatives are known to participate in regulating key biochemical pathways, including those involved in inflammation and cancer progression.

Study on Anticonvulsant Activity

Brusina et al. (2018) investigated the anticonvulsant properties of water-soluble forms of MIDA derivatives. The study found that certain derivatives significantly reduced seizure activity in animal models, indicating their potential as therapeutic agents for epilepsy.

Study on SARS-CoV-2 Inhibition

In a study published in 2024, a series of imidazole-4,5-dicarboxamide derivatives were designed and synthesized to target the SARS-CoV-2 main protease. The most potent compound exhibited a significant inhibitory effect compared to established antiviral drugs, highlighting the potential of MIDA derivatives in combating viral infections .

Data Summary

Compound NameActivity TypeIC50 (μM)Reference
This compoundMAO InhibitionNot specified
Asymmetric imidazole derivativeSARS-CoV-2 Main Protease Inhibition4.79 ± 1.37
Water-soluble MIDA derivativeAnticonvulsantNot specified

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

MIDA is primarily recognized for its role as an intermediate in drug synthesis:

  • Intermediate for Drug Development : MIDA can be transformed into various amides, which exhibit stimulating effects on the central nervous system and are utilized therapeutically as sedatives .
  • Building Block for Antibiotics : It serves as a precursor for compounds like 4-aminoimidazole-5-carboxylic acid, which are critical in purine synthesis and the production of semi-synthetic penicillins and cephalosporins .

Agricultural Applications

MIDA has potential uses in agriculture:

  • Pesticide Development : The compound can be modified to create new agrochemicals that enhance crop protection against pests and diseases.
  • Fertilizer Components : Its derivatives may also be explored as slow-release fertilizers due to their ability to form stable complexes with nutrients.

Material Science Applications

The unique properties of MIDA extend to material science:

  • Polymer Chemistry : MIDA can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Nanotechnology : Functionalized MIDA derivatives are being researched for use in nanomaterials, particularly in biosensing applications due to their ability to bind metal ions effectively .

Case Studies and Research Findings

  • Selective Decarboxylation : Research has demonstrated that this compound can undergo selective decarboxylation under specific conditions, yielding valuable derivatives such as 1-methyl-5-imidazolecarboxylic acid. This transformation is significant for developing targeted drugs with improved efficacy .
  • Zinc Detection : A study highlighted the use of MIDA-functionalized silver nanoparticles for colorimetric assays to detect zinc ions. This application showcases its potential in environmental monitoring and biomedical diagnostics .
  • Synthesis Pathways : Various synthesis pathways have been explored for MIDA, emphasizing its versatility as a synthetic intermediate. These pathways often involve modifications that enhance yield and selectivity, making it a valuable asset in organic synthesis .

Q & A

Basic Research Questions

Q. How can 1-methylimidazole-4,5-dicarboxylic acid (H₂MID) be synthesized and characterized for use as a ligand in metal-organic frameworks (MOFs)?

  • Methodological Answer : H₂MID can be synthesized via refluxing imidazole-4,5-dicarboxylic acid in acetic anhydride to form imidazole-4-carboxylic acid, followed by esterification in ethanol with concentrated sulfuric acid as a catalyst. Subsequent reduction using LiAlH₄ in ether yields the target compound (total yield: 49.6%) . Characterization typically involves FT-IR, ¹H/¹³C NMR, and single-crystal X-ray diffraction (XRD) to confirm hydrogen bonding and molecular packing .

Q. What spectroscopic techniques are critical for confirming the structure of H₂MID derivatives?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves proton environments (e.g., methylimidazole protons at δ 2.5–3.5 ppm) and carbon types .
  • XRD : Validates crystallographic parameters and hydrogen bonding networks via Hirshfeld surface analysis .

Q. What safety protocols are essential when handling H₂MID in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves and lab coats. Ensure proper ventilation to avoid inhalation. Refer to safety data sheets (SDS) for specific hazards, such as skin/eye irritation, and follow first-aid measures (e.g., rinsing with water for 15 minutes upon contact) .

Advanced Research Questions

Q. How does the coordination behavior of H₂MID influence the luminescent properties of lanthanide-based MOFs?

  • Methodological Answer : H₂MID acts as an "antenna ligand" in Eu³⁺-MOFs due to its absorption spectrum overlap with F⁻ and lower HOMO energy (-7.12 eV) compared to analytes like aniline (-5.39 eV). This facilitates energy transfer (antenna effect), enhancing Eu³⁺-centered luminescence. Experimental design should optimize ligand-to-metal ratios and monitor emission spectra under UV excitation .

Q. What challenges arise in evaluating the MAO inhibitory activity of H₂MID hydrazides, and how can they be addressed?

  • Methodological Answer : Challenges include ensuring derivative purity and selectivity against MAO isoforms. Address by:

  • Purification : Column chromatography or recrystallization.
  • Assay Design : Use enzyme-specific substrates (e.g., kynuramine for MAO-A/MAO-B) and control experiments with clorgyline/selegiline .

Q. How can researchers resolve contradictions in crystallographic data for H₂MID derivatives, particularly hydrogen bonding patterns?

  • Methodological Answer : Employ SHELX programs (e.g., SHELXL for refinement) to model hydrogen bonds accurately. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H···O/N bonds). Discrepancies may arise from twinning or low-resolution data; high-resolution synchrotron datasets are recommended .

Q. How do substitution patterns on the H₂MID scaffold affect antiparkinsonian activity in haloperidol-induced catalepsy models?

  • Methodological Answer : Introduce substituents at positions 1 and 2 (e.g., methyl, nitro groups) and evaluate dose-dependent reductions in catalepsy duration. Use rotarod tests to assess motor coordination and compare with NMDA receptor antagonists (e.g., memantine) as positive controls .

Q. What strategies improve the synthesis of H₂MID derivatives for high-yield, large-scale research applications?

  • Methodological Answer : Optimize reaction parameters:

  • Catalyst Concentration : Increase H₂SO₄ in esterification to accelerate kinetics.
  • Solvent Choice : Use DMSO for hydrazide formation to enhance solubility .
  • Purification : Employ flash chromatography or gradient recrystallization to isolate pure products .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key physicochemical properties of H₂MID and related compounds.

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features References
1-Methylimidazole-4,5-dicarboxylic acid (H₂MID) C₆H₆N₂O₄ 170.12 262 Imidazole core, methyl group, two carboxylic acids, rigid structure [1, 7, 14]
2-(p-Chlorophenyl)imidazole-4,5-dicarboxylic acid (p-ClPhH₃IDC) C₁₁H₈ClN₂O₄ 283.65 Not reported Chlorophenyl substituent, 1D channel structure, high hydrolytic stability [3]
Furan-2,5-dicarboxylic acid (FDCA) C₆H₄O₅ 156.09 342–345 Bio-based furan core, substitute for terephthalic acid in polyesters [2, 8]
1-Aminoindan-1,5-dicarboxylic acid C₁₀H₁₁NO₄ 209.20 Not reported Indane backbone, neuroprotective agent targeting glutamate receptors [5]
2-Methyl-4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole C₇H₉N₃O₄ 199.17 Not reported Triazole core, ester groups, synthesized via esterification [4]

Key Observations :

  • H₂MID and p-ClPhH₃IDC share an imidazole-dicarboxylate scaffold but differ in substituents (methyl vs. chlorophenyl), impacting their coordination behavior and stability .
  • FDCA , a furan-based analog, is structurally distinct but shares industrial relevance as a bio-based polymer precursor .
  • 1-Aminoindan-1,5-dicarboxylic acid demonstrates pharmacological utility, unlike H₂MID’s materials-focused applications .

Key Distinctions :

  • H₂MID’s luminescent MOFs leverage its low HOMO energy (-7.12 eV) for electron transfer in pollutant detection , whereas FDCA is valorized for sustainable polymer production .
  • Pharmacologically active analogs (e.g., 1-aminoindan-1,5-dicarboxylic acid) highlight divergent applications compared to H₂MID’s materials science focus .

Métodos De Preparación

The direct introduction of carboxylic acid groups into the imidazole ring via carbon dioxide (CO₂) under high-pressure conditions represents a foundational approach. Adapted from the methodology described in US4672128A , this process involves reacting 1-methylimidazole with CO₂ in the presence of alkali metal carbonates or hydroxides.

Reaction Mechanism and Conditions

The reaction proceeds through nucleophilic attack by the imidazole’s nitrogen atoms on CO₂, facilitated by alkali metal bases. The optimal temperature range is 140–230°C under 2–350 bar pressure, with stoichiometric or excess CO₂ (5–30 moles per mole of imidazole) . For 1-methylimidazole, the methyl group at the 1-position sterically influences carboxylation regioselectivity, favoring 4,5-dicarboxylation over monocarboxylation.

Example Protocol :

  • Starting Material : 1-Methylimidazole (16.4 g, 0.2 mol)

  • Reagents : CO₂ (20 moles), K₂CO₃ (2.5 moles)

  • Conditions : 219°C, 120 bar, 2.5 hours

  • Yield : 67.6% (606 g) of 1-methylimidazole-4,5-dicarboxylic acid (decomposition at 220°C)

Critical Parameters

  • Catalysts : While the patent notes cadmium fluoride enhances yields in dicarboxylation , its omission in 1-methylimidazole reactions simplifies purification.

  • Solvents : Reactions are typically solvent-free, though polar aprotic solvents (e.g., dimethylformamide) may mitigate side reactions.

  • Post-Treatment : Acidification with HCl to pH 3 precipitates the product, which is isolated via filtration and drying .

Oxidation of 1-Methylbenzimidazole Derivatives

Oxidative cleavage of substituted benzimidazoles using strong oxidizing agents offers an alternative route. As detailed in the Walsh Medical Media review , potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) in acidic media converts benzimidazole rings into dicarboxylic acids.

Reaction Pathway

1-Methylbenzimidazole undergoes oxidation at the 4,5-positions, followed by ring-opening and decarboxylation to yield the target compound. The process mirrors the oxidation of 2-phenylbenzimidazole to 2-phenyl-4,5-imidazoledicarboxylic acid, albeit with modest yields (4%) .

Example Protocol :

  • Starting Material : 1-Methylbenzimidazole (10 g, 0.075 mol)

  • Reagents : K₂Cr₂O₇ (30 g, 0.1 mol), H₂SO₄ (conc.)

  • Conditions : Reflux at 120°C for 12 hours

  • Yield : ~5–8% (isolated after neutralization and recrystallization)

Limitations and Optimizations

  • Low Yields : Competitive over-oxidation and tar formation reduce efficiency.

  • Substituent Effects : Electron-donating groups (e.g., methyl) retard oxidation kinetics, necessitating higher temperatures or prolonged reaction times .

Nitric Acid-Mediated Hydroxymethylation and Oxidation

A third method, derived from US4550176A , involves sequential hydroxymethylation of imidazole with formaldehyde (HCHO) followed by nitric acid (HNO₃) oxidation. For 1-methylimidazole, this route avoids regioselectivity challenges.

Stepwise Synthesis

  • Hydroxymethylation :

    • 1-Methylimidazole reacts with formaldehyde (2.5–3.5 moles) in aqueous solution at 80–120°C, forming 4,5-bishydroxymethyl-1-methylimidazole .

  • Oxidation :

    • The intermediate is treated with 65% HNO₃ under reflux, oxidizing hydroxymethyl groups to carboxylic acids.

Example Protocol :

  • Starting Material : 1-Methylimidazole (20 g, 0.24 mol)

  • Reagents : Formaldehyde (37% solution, 50 mL), HNO₃ (65%, 500 mL)

  • Conditions : Reflux for 6 hours

  • Yield : 60–65% after crystallization (pH adjustment to 4)

Advantages

  • Scalability : The filtrate can be reused with fresh HNO₃, enhancing cost-efficiency .

  • Purity : Crystalline product requires minimal chromatographic purification.

Comparative Analysis of Methodologies

Method Starting Material Conditions Yield Purity Key Challenges
Direct Carboxylation 1-Methylimidazole140–230°C, 2–350 bar67.6%HighHigh-pressure equipment
Oxidation 1-MethylbenzimidazoleH₂SO₄/K₂Cr₂O₇, reflux5–8%ModerateLow yield, toxic byproducts
Nitric Acid Oxidation 1-Methylimidazole + HCHOHNO₃ reflux60–65%HighCorrosive reagents

Applications and Derivatives

This compound serves as a precursor in:

  • Coordination Polymers : Its deprotonated form (IDC³⁻) chelates metal ions, forming 3D frameworks with applications in catalysis and gas storage .

  • Pharmaceuticals : Ester derivatives exhibit anesthetic properties, particularly in veterinary medicine .

Propiedades

IUPAC Name

1-methylimidazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-8-2-7-3(5(9)10)4(8)6(11)12/h2H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARDQACXPOQDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173137
Record name 1-Methylimidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19485-38-2
Record name 1-Methyl-1H-imidazole-4,5-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19485-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylimidazole-4,5-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylimidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Methylimidazole-4,5-dicarboxylic acid
1-Methylimidazole-4,5-dicarboxylic acid
1-Methylimidazole-4,5-dicarboxylic acid
1-Methylimidazole-4,5-dicarboxylic acid
1-Methylimidazole-4,5-dicarboxylic acid
1-Methylimidazole-4,5-dicarboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.